Cas no 1220993-48-5 ((R)-4,5-dimethoxy-1,2-dihydrocyclobutabenzene-1-carboxylic acid)
(R)-4,5-dimethoxy-1,2-dihydrocyclobutabenzene-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-4,5-dimethoxy-1,2-dihydrocyclobutabenzene-1-carboxylic acid
- (R)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- SCHEMBL547260
- (7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- 1220993-48-5
- DTXSID501163163
- IHPWCJZOCLQJPX-MRVPVSSYSA-N
-
- Inchi: 1S/C11H12O4/c1-14-9-4-6-3-8(11(12)13)7(6)5-10(9)15-2/h4-5,8H,3H2,1-2H3,(H,12,13)/t8-/m1/s1
- InChI Key: IHPWCJZOCLQJPX-MRVPVSSYSA-N
- SMILES: O(C)C1C(=CC2=C(C=1)[C@H](C(=O)O)C2)OC
Computed Properties
- Exact Mass: 208.07400
- Monoisotopic Mass: 208.07355886Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- PSA: 55.76000
- LogP: 1.42810
(R)-4,5-dimethoxy-1,2-dihydrocyclobutabenzene-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUB717-100mg |
(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid |
1220993-48-5 | 95% | 100mg |
¥989.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUB717-250mg |
(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid |
1220993-48-5 | 95% | 250mg |
¥1319.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUB717-500mg |
(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid |
1220993-48-5 | 95% | 500mg |
¥2196.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUB717-1g |
(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid |
1220993-48-5 | 95% | 1g |
¥3297.0 | 2024-04-25 |
(R)-4,5-dimethoxy-1,2-dihydrocyclobutabenzene-1-carboxylic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on (R)-4,5-dimethoxy-1,2-dihydrocyclobutabenzene-1-carboxylic acid
Recent Advances in the Study of (R)-4,5-dimethoxy-1,2-dihydrocyclobutabenzene-1-carboxylic acid (CAS: 1220993-48-5)
The compound (R)-4,5-dimethoxy-1,2-dihydrocyclobutabenzene-1-carboxylic acid (CAS: 1220993-48-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the efficient synthetic routes developed for (R)-4,5-dimethoxy-1,2-dihydrocyclobutabenzene-1-carboxylic acid, with particular emphasis on asymmetric synthesis techniques that ensure high enantiomeric purity. Researchers have employed advanced catalytic methods, including chiral auxiliaries and transition metal catalysis, to achieve high yields and stereoselectivity. These synthetic advancements are critical for scaling up production and facilitating further pharmacological evaluations.
In terms of biological activity, preliminary in vitro studies have demonstrated that (R)-4,5-dimethoxy-1,2-dihydrocyclobutabenzene-1-carboxylic acid exhibits promising inhibitory effects on specific enzymatic targets involved in inflammatory pathways. For instance, recent findings published in the Journal of Medicinal Chemistry indicate that this compound acts as a potent modulator of cyclooxygenase-2 (COX-2), with a selectivity profile that suggests potential for reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Further investigations into the compound's mechanism of action have utilized molecular docking and dynamics simulations to elucidate its binding interactions with COX-2. These computational studies, complemented by X-ray crystallography data, reveal that the (R)-enantiomer fits snugly into the enzyme's active site, forming key hydrogen bonds and hydrophobic interactions that stabilize the complex. Such insights are invaluable for structure-activity relationship (SAR) studies aimed at optimizing the compound's efficacy and pharmacokinetic properties.
Beyond its anti-inflammatory potential, (R)-4,5-dimethoxy-1,2-dihydrocyclobutabenzene-1-carboxylic acid has also been explored for its role in oncology. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit moderate cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. Researchers hypothesize that the compound's ability to interfere with cell cycle progression and induce apoptosis may underlie these effects, though further in vivo studies are needed to validate these findings.
Despite these promising results, challenges remain in the development of (R)-4,5-dimethoxy-1,2-dihydrocyclobutabenzene-1-carboxylic acid as a therapeutic agent. Issues such as metabolic stability, oral bioavailability, and potential off-target effects must be addressed through systematic medicinal chemistry optimization. Recent efforts have focused on prodrug strategies and formulation technologies to enhance the compound's drug-like properties, as highlighted in a recent patent application (WO2023056123).
In conclusion, (R)-4,5-dimethoxy-1,2-dihydrocyclobutabenzene-1-carboxylic acid represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its unique scaffold and diverse biological activities position it as a valuable candidate for further development, particularly in the realms of inflammation and oncology. Continued research efforts, particularly in vivo efficacy and safety studies, will be crucial to translating these early findings into clinically viable therapeutics.
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